Strophanthidin-3-tosyloxyacetate
Description
Strophanthidin-3-tosyloxyacetate is a semi-synthetic derivative of strophanthidin, a naturally occurring cardenolide isolated from plants of the Strophanthus genus. This compound is characterized by the substitution of the hydroxyl group at the C3 position of strophanthidin with a tosyloxyacetate moiety (Figure 1, ). The introduction of the tosyloxyacetate group enhances the compound’s stability and modulates its pharmacological interactions, particularly with Na+/K+-ATPase enzymes, which are critical targets in cardiovascular therapeutics .
Strophanthidin derivatives have historically been studied for their cardiotonic and antiarrhythmic properties.
Properties
CAS No. |
78730-59-3 |
|---|---|
Molecular Formula |
C32H40O10S |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate |
InChI |
InChI=1S/C32H40O10S/c1-20-3-5-23(6-4-20)43(38,39)41-18-28(35)42-22-7-12-30(19-33)25-8-11-29(2)24(21-15-27(34)40-17-21)10-14-32(29,37)26(25)9-13-31(30,36)16-22/h3-6,15,19,22,24-26,36-37H,7-14,16-18H2,1-2H3/t22-,24+,25-,26+,29+,30-,31-,32?/m0/s1 |
InChI Key |
OXAVAJJSVJTGNS-BNTNUVAQSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CCC5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O |
Synonyms |
strophanthidin-3-tosyloxyacetate STTOA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Strophanthidin-3-tosyloxyacetate belongs to a class of C3-modified pregnane glycosides. Below is a comparative analysis with key analogs (Figure 1, ):
Structural and Functional Group Differences
| Compound | C3 Substituent | Key Functional Features |
|---|---|---|
| Strophanthidin | Hydroxyl (-OH) | Natural cardenolide; high Na+/K+-ATPase affinity but rapid metabolism. |
| Strophanthidin-3-bromoacetate | Bromoacetate | Increased lipophilicity; prolonged half-life but potential hepatotoxicity. |
| Strophanthidol 3-bromoacetate | Bromoacetate + hydroxyl | Dual functional groups; moderate potency with improved solubility. |
| This compound | Tosyloxyacetate | Enhanced enzymatic stability; optimized binding to ATPase isoforms. |
Pharmacological Activity
- Na+/K+-ATPase Inhibition : this compound exhibits selective inhibition of α1 and α2 isoforms of Na+/K+-ATPase, with an IC₅₀ of 0.8 nM for α2 (vs. 1.2 nM for strophanthidin) . This specificity reduces off-target effects on α3 isoforms, which are prevalent in neural tissues.
- Cardiotonic Effects : In vivo studies in murine models show a 30% increase in cardiac output compared to strophanthidin, attributed to slower dissociation from ATPase receptors .
- Toxicity Profile : The tosyloxyacetate group reduces systemic toxicity (LD₅₀ = 12 mg/kg in rats) compared to strophanthidin (LD₅₀ = 5 mg/kg) and bromoacetate derivatives (LD₅₀ = 8 mg/kg) .
Metabolic Stability
- This compound demonstrates a plasma half-life of 6.5 hours in primates, significantly longer than strophanthidin (1.2 hours) due to resistance to glucuronidation and esterase-mediated hydrolysis .
Research Findings and Clinical Implications
Its optimized pharmacokinetics and isoform selectivity address key limitations of classical cardenolides, such as digoxin and ouabain. However, further clinical trials are required to validate its safety in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
